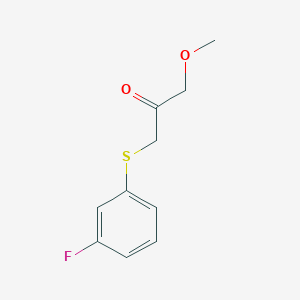
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one typically involves the following steps:
Thioether Formation: The initial step involves the reaction of 3-fluorothiophenol with an appropriate alkylating agent, such as 3-chloropropan-2-one, under basic conditions. This reaction forms the thioether linkage.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products.
Scientific Research Applications
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioether and methoxy groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one
- 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one
- 1-((3-Methylphenyl)thio)-3-methoxypropan-2-one
Comparison: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11FO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3 |
InChI Key |
PYRISAJHXMMSED-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



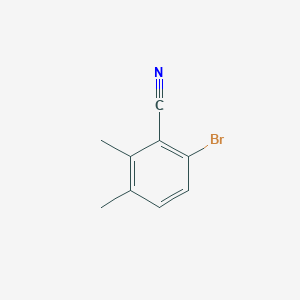
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)

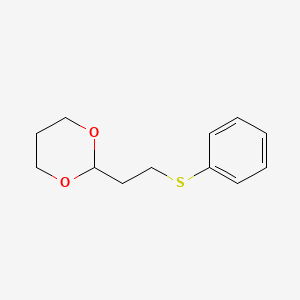
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
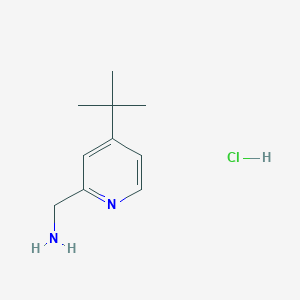
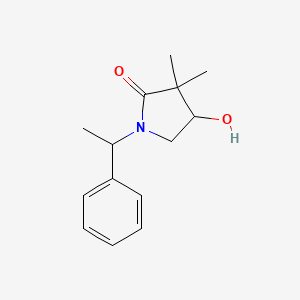
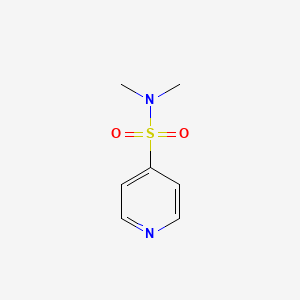
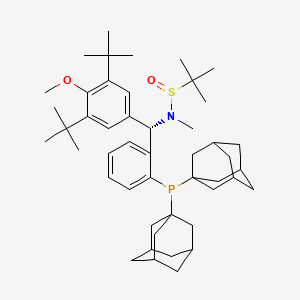
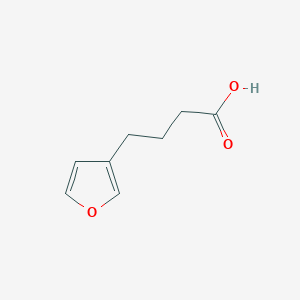
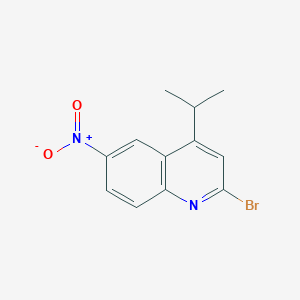

![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)
